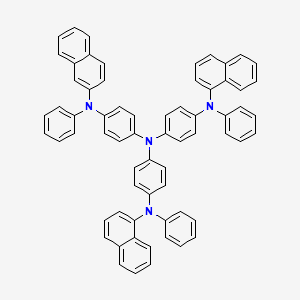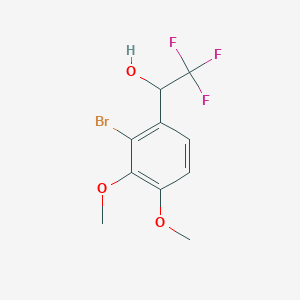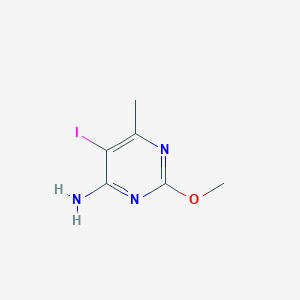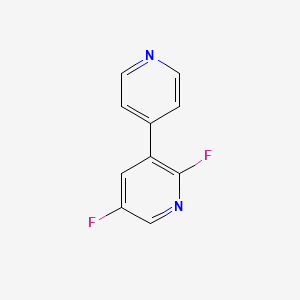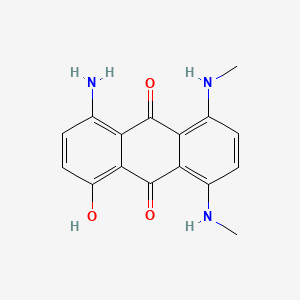
1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone can be synthesized through the condensation of 1,5-diamino-4,8-dihydroxyanthraquinone with chloromethane[3][3]. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism .
Comparison with Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the additional methylamino groups.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups instead of amino and methylamino groups.
1,4-Bis(methylamino)anthraquinone: Similar but lacks the hydroxy group.
Uniqueness: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone is unique due to the presence of both amino and hydroxy groups, along with two methylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
40317-69-9 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-amino-4-hydroxy-5,8-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H15N3O3/c1-18-8-4-5-9(19-2)13-12(8)15(21)11-7(17)3-6-10(20)14(11)16(13)22/h3-6,18-20H,17H2,1-2H3 |
InChI Key |
FOTVEZWKOYVUKP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
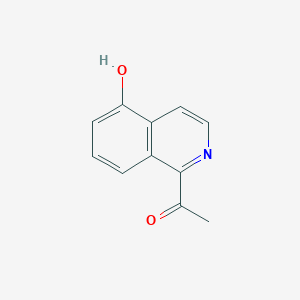
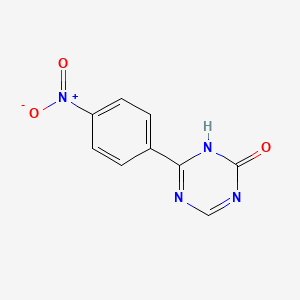
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
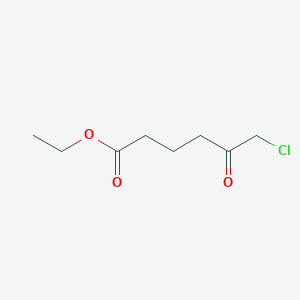

![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

